Methyl furo[2,3-d]pyrimidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl furo[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-12-8(11)6-5-2-3-13-7(5)10-4-9-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFKTHJEHAQHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=COC2=NC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Analysis of Preparation Methods
Mechanistic Insights and Optimization
The formation of this compound hinges on constructing the fused furan-pyrimidine ring. Cyclization mechanisms vary:
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Iminophosphorane Route : The aza-Wittig reaction eliminates triphenylphosphine oxide, forming C–N bonds critical for pyrimidine ring closure.
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Thermal Rearrangement : Spirobarbiturate ring opening generates a diradical intermediate, which recombines to form the furopyrimidine skeleton.
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Multi-Component Reactions : ZrOCl₂·8H₂O activates carbonyl groups, facilitating nucleophilic attack by isocyanides and annulation.
Optimization strategies include:
Chemical Reactions Analysis
Types of Reactions
Methyl furo[2,3-d]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the pyrimidine ring.
Scientific Research Applications
Methyl furo[2,3-d]pyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl furo[2,3-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Structural Analogs with Varying Furan Fusion Positions
The position of furan ring fusion significantly impacts biological activity:
- Furo[2,3-d]pyrimidine : Exhibits moderate EGFR inhibition (IC₅₀ = 740 µM) but lower potency compared to [3,4-d] isomers. For example, furo[3,4-d]pyrimidine derivatives show enhanced EGFR selectivity and potency due to improved binding interactions .
- Thieno[2,3-d]pyrimidine (e.g., Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate): Replacing the furan oxygen with sulfur (thiophene) alters electronic properties and solubility.
Table 1: Impact of Furan/Thiophene Fusion on Activity
Table 2: Key Substituted Derivatives and Activities
Selectivity Across Enzyme Targets
- DHFR Inhibition : Furo[2,3-d]pyrimidines are selective for Pneumocystis carinii DHFR, whereas pyrrolo[2,3-d]pyrimidines target Toxoplasma gondii DHFR . This selectivity is critical for designing species-specific antifolates.
- Microtubule vs. Kinase Targets : While furo[2,3-d]pyrimidines inhibit tubulin polymerization, pyrrolo[2,3-d]pyrimidines (e.g., Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate) are often prioritized for kinase inhibition due to enhanced π-stacking interactions .
Biological Activity
Methyl furo[2,3-d]pyrimidine-4-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antitumor, anti-inflammatory, analgesic, and antimicrobial properties, supported by relevant studies and data.
Chemical Structure and Synthesis
This compound belongs to a class of fused heterocyclic compounds known for their pharmacological potential. The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrimidine derivatives and incorporating furan moieties to enhance biological activity.
Antitumor Activity
Numerous studies have highlighted the antitumor potential of this compound derivatives. For instance, a study demonstrated that several synthesized compounds exhibited significant inhibition of tumor cell proliferation.
Key Findings:
- Inhibition Rates : Compounds derived from this structure showed IC50 values in the low micromolar range against various cancer cell lines, including HeLa cells.
- Mechanism of Action : The antitumor activity is often attributed to the compounds' ability to interfere with DNA methylation processes in tumor cells. For example, one derivative reduced the 5-methylcytosine content in tumor DNA by 89.1% compared to controls .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated through various assays focusing on cyclooxygenase (COX) enzyme inhibition.
In Vitro Studies:
- COX Inhibition : Some derivatives demonstrated significant inhibition of COX-1 and COX-2 enzymes with IC50 values ranging from 19.45 µM to 42.1 µM, indicating their potential as anti-inflammatory agents comparable to established drugs like celecoxib .
- In Vivo Efficacy : In animal models, certain derivatives exhibited effects similar to indomethacin in reducing inflammation markers.
Analgesic Properties
Research has also explored the analgesic effects of these compounds. The analgesic activity was evaluated using standard pain models, revealing promising results.
Case Studies:
- Pain Models : In studies involving carrageenan-induced edema and formalin-induced pain models, several furo[2,3-d]pyrimidine derivatives showed significant pain relief effects comparable to traditional analgesics .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains.
Results:
- Bacterial Inhibition : Certain derivatives displayed notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 µg/mL to 50 µg/mL against common pathogens.
- Mechanism : The antimicrobial action is believed to result from the disruption of bacterial cell wall synthesis and interference with metabolic pathways within bacterial cells.
Summary Table of Biological Activities
Q & A
Q. Basic
- 13C NMR : Essential for distinguishing positional isomers (e.g., phenyl vs. methyl substitution at C-5/C-6). For example, a phenyl group at C-5 causes a 6.8 ppm downfield shift relative to methyl .
- 1H NMR : Resolves substituent environments, such as methyl singlet integration (δ 2.56 ppm) in 3-methyl derivatives .
- LCMS/ESIMS : Validates molecular weights (e.g., m/z 311.1 for trifluoromethyl-pyrazolo analogs) and purity (>95%) .
How do structural modifications influence selectivity against dihydrofolate reductase (DHFR) from different pathogens?
Advanced
Furo[2,3-d]pyrimidines exhibit higher selectivity for Pneumocystis carinii DHFR, while pyrrolo[2,3-d]pyrimidines target Toxoplasma gondii DHFR. This selectivity arises from differences in the binding pocket geometry, where the fused furan ring optimizes interactions with pcDHFR. Substitutions at C-5 (e.g., methyl groups) further modulate affinity, as shown in antifolate studies .
What strategies enhance metabolic stability of these compounds while retaining activity?
Q. Advanced
- Circumventing efflux pumps : Derivatives like 4,6-dimethyl analogs resist P-glycoprotein (Pgp)-mediated efflux, retaining potency in multidrug-resistant cell lines .
- βIII-tubulin resistance mitigation : Structural rigidity (e.g., fused furan rings) reduces susceptibility to βIII-tubulin mutations, as seen in microtubule depolymerization assays (IC50 ~1–10 nM) .
How does microwave irradiation optimize condensation reactions in furopyrimidine synthesis?
Advanced
Microwave irradiation reduces reaction times from hours to minutes while maintaining yields. For example, condensations of formylfuropyrroles with active methylene compounds (e.g., rhodanine) achieve >90% yield in 10–15 minutes vs. 6–8 hours under conventional heating. This method preserves regioselectivity and minimizes side reactions .
What are common intermediates in synthesizing this compound analogs?
Q. Basic
- 2,6-Diaminopyrimidin-4-one : Reacts with α-halo ketones (e.g., chloroacetone) to form regioisomeric annulated products .
- Eudesmanolides : Serve as scaffolds for Sonogashira coupling with alkynes, enabling modular substitution at C-6 .
How can computational methods predict interactions between these compounds and biological targets?
Advanced
Molecular docking studies (e.g., AutoDock Vina) assess binding to targets like acetylcholinesterase (AChE). For example, dihydrofuran-piperazine hybrids show strong π-π stacking with Trp86 and hydrogen bonding to catalytic triads, validated by IC50 values <1 µM . ADME predictions (e.g., SwissADME) further optimize logP and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
